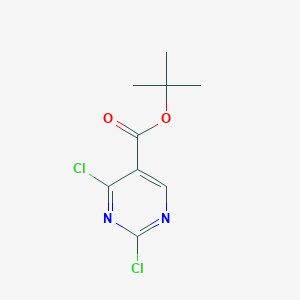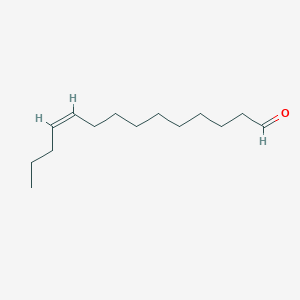
N,N'-((3',6'-Dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthene)-2',7'-diyl)bis(methylene))bis(N-methylglycine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl Calcein is a fluorescent dye derived from Calcein, known for its ability to bind to calcium ions and exhibit bright fluorescence. This compound is widely used in various biological and chemical applications due to its cell-permeant properties and its ability to provide detailed imaging of cellular structures.
準備方法
Synthetic Routes and Reaction Conditions: Methyl Calcein can be synthesized through the esterification of Calcein with methanol in the presence of a strong acid catalyst. The reaction typically involves heating Calcein with methanol and a catalyst such as sulfuric acid under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of Methyl Calcein involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Types of Reactions:
Oxidation: Methyl Calcein can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions of Methyl Calcein are less common but can occur under specific conditions using reducing agents like sodium borohydride.
Substitution: Methyl Calcein can participate in substitution reactions, especially nucleophilic substitutions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: Oxidized derivatives of Methyl Calcein.
Reduction: Reduced forms of Methyl Calcein.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl Calcein is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Cell Viability Assays: Used to determine the viability of cells in various biological experiments.
Calcium Imaging: Utilized in imaging techniques to study calcium ion distribution and dynamics within cells.
Cell Labeling and Tracing: Employed in labeling live cells for tracking their movement and behavior in real-time.
Intracellular Oxidative Activity Detection: Acts as a detector for intracellular oxidative activity, providing insights into cellular redox states.
作用機序
Methyl Calcein exerts its effects primarily through its ability to bind to calcium ions. Once inside the cell, it is cleaved by intracellular esterases, converting it into its fluorescent form. This fluorescence allows for detailed imaging and analysis of cellular structures and functions. The molecular targets include intracellular calcium ions, and the pathways involved are related to calcium signaling and cellular metabolism.
類似化合物との比較
Calcein: The parent compound, known for its strong fluorescence and calcium-binding properties.
Calcein Blue: A derivative used for similar applications but with different spectral properties.
Calcein-AM: A non-fluorescent derivative that becomes fluorescent upon cleavage by intracellular esterases.
Uniqueness of Methyl Calcein: Methyl Calcein is unique due to its specific esterification, which enhances its cell-permeant properties and allows for more efficient intracellular imaging. Its ability to provide bright fluorescence upon binding to calcium ions makes it particularly valuable in calcium imaging and cell viability assays.
Methyl Calcein continues to be a vital tool in scientific research, offering valuable insights into cellular processes and aiding in the development of new diagnostic and therapeutic techniques.
特性
CAS番号 |
84522-13-4 |
|---|---|
分子式 |
C28H26N2O9 |
分子量 |
534.5 g/mol |
IUPAC名 |
2-[[7'-[[carboxymethyl(methyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-methylamino]acetic acid |
InChI |
InChI=1S/C28H26N2O9/c1-29(13-25(33)34)11-15-7-19-23(9-21(15)31)38-24-10-22(32)16(12-30(2)14-26(35)36)8-20(24)28(19)18-6-4-3-5-17(18)27(37)39-28/h3-10,31-32H,11-14H2,1-2H3,(H,33,34)(H,35,36) |
InChIキー |
BNLAQGDMOYPYQZ-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC2=C(C=C1O)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3)O)CN(C)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)
![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)



![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)



![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)

